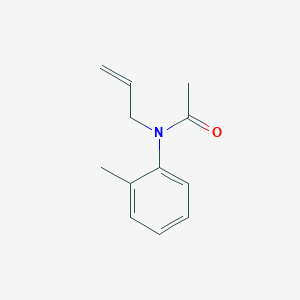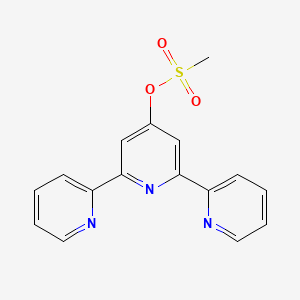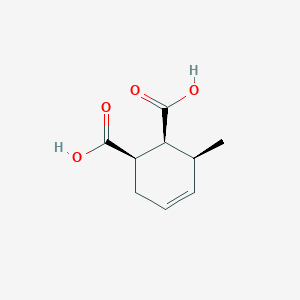
2-Phenoxyethyl-2,2-D2 alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethyl-2,2-D2 alcohol is a deuterated analog of 2-phenoxyethanol, where the hydrogen atoms at the 2-position of the ethyl group are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl-2,2-D2 alcohol typically involves the deuteration of 2-phenoxyethanol. One common method is the reaction of phenol with ethylene oxide in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated ethylene oxide. The reaction is usually carried out under basic conditions, using a catalyst like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyethyl-2,2-D2 alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-phenoxyethyl-2,2-D2 ether.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
Oxidation: Phenoxyacetic acid, phenoxyacetaldehyde.
Reduction: 2-Phenoxyethyl-2,2-D2 ether.
Substitution: Various substituted phenoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethyl-2,2-D2 alcohol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Acts as a preservative in biological samples and as an antimicrobial agent.
Medicine: Utilized in the formulation of pharmaceuticals and as an anesthetic in fish aquaculture.
Industry: Serves as a solvent for dyes, inks, and resins, and as a preservative in cosmetics and personal care products
Wirkmechanismus
The mechanism of action of 2-Phenoxyethyl-2,2-D2 alcohol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Preservative Action: Inhibits the growth of bacteria and fungi by interfering with their metabolic processes.
Solvent Properties: Its ability to dissolve a wide range of compounds makes it useful in various chemical reactions and formulations
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenoxyethanol: The non-deuterated analog, widely used in similar applications.
1-Phenoxyethanol: An isomer with fewer commercial uses.
Phenyl cellosolve: Another glycol ether with similar properties
Uniqueness
2-Phenoxyethyl-2,2-D2 alcohol is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as:
Isotopic Labeling: Useful in tracing and studying metabolic pathways.
Enhanced Stability: Deuterium atoms confer greater stability to the compound, making it more resistant to degradation.
Reduced Toxicity: Often exhibits lower toxicity compared to its non-deuterated counterparts
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2,2-dideuterio-2-phenoxyethanol |
InChI |
InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i7D2 |
InChI-Schlüssel |
QCDWFXQBSFUVSP-RJSZUWSASA-N |
Isomerische SMILES |
[2H]C([2H])(CO)OC1=CC=CC=C1 |
Kanonische SMILES |
C1=CC=C(C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



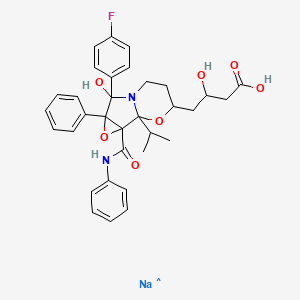
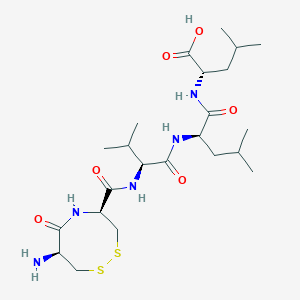

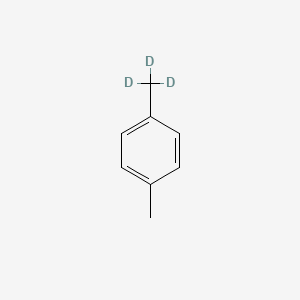
![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)
